molecular formula C17H23BrN2O3 B8149906 tert-Butyl (S)-4-(4-bromobenzoyl)-2-methylpiperazine-1-carboxylate

tert-Butyl (S)-4-(4-bromobenzoyl)-2-methylpiperazine-1-carboxylate

Cat. No.: B8149906
M. Wt: 383.3 g/mol
InChI Key: XXYGVEZPBPTGGZ-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (S)-4-(4-bromobenzoyl)-2-methylpiperazine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, a bromobenzoyl moiety, and a piperazine ring. It is often used in medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-4-(4-bromobenzoyl)-2-methylpiperazine-1-carboxylate typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.

    Introduction of the Bromobenzoyl Group: The bromobenzoyl group is introduced via an acylation reaction. This can be achieved by reacting the piperazine derivative with 4-bromobenzoyl chloride in the presence of a base such as triethylamine.

    tert-Butyl Protection: The final step involves the protection of the carboxyl group with a tert-butyl group. This is typically done using tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the methyl group.

    Reduction: Reduction reactions can target the bromobenzoyl group, converting it to a benzyl group.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the bromine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized piperazine derivatives.

Scientific Research Applications

Drug Development

tert-Butyl (S)-4-(4-bromobenzoyl)-2-methylpiperazine-1-carboxylate is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to the development of novel therapeutic agents targeting various diseases.

  • Antidepressant Activity : Research has indicated that derivatives of piperazine compounds exhibit antidepressant effects. Studies involving this compound aim to explore its efficacy and mechanism of action in treating depression and anxiety disorders .

Synthesis of Bioactive Molecules

The compound serves as a building block for synthesizing more complex molecules. Its bromobenzoyl group can be replaced or modified to create derivatives with enhanced biological activity.

  • Example Derivatives : Various derivatives have been synthesized to evaluate their pharmacological properties, including anti-inflammatory and analgesic activities .

Mechanistic Studies

Investigations into the mechanism of action of this compound are crucial for understanding how it interacts with biological targets. Such studies often involve:

  • Receptor Binding Assays : To determine affinity and selectivity towards specific receptors.
  • In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models to assess therapeutic potential.

Case Study 1: Antidepressant Properties

In a study examining the antidepressant properties of piperazine derivatives, this compound was tested alongside other compounds. The results indicated that modifications to the piperazine ring could significantly enhance serotonin receptor affinity, suggesting potential for developing new antidepressants .

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory effects of piperazine derivatives, including this compound. Results showed that certain modifications led to a marked decrease in inflammatory markers in animal models, indicating its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of tert-Butyl (S)-4-(4-bromobenzoyl)-2-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (S)-4-(4-chlorobenzoyl)-2-methylpiperazine-1-carboxylate
  • tert-Butyl (S)-4-(4-fluorobenzoyl)-2-methylpiperazine-1-carboxylate
  • tert-Butyl (S)-4-(4-methylbenzoyl)-2-methylpiperazine-1-carboxylate

Uniqueness

tert-Butyl (S)-4-(4-bromobenzoyl)-2-methylpiperazine-1-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets. Additionally, the tert-butyl group provides steric protection, which can improve the compound’s stability and bioavailability compared to its analogs.

This comprehensive overview highlights the significance of this compound in various fields of research and industry. Its unique chemical structure and reactivity make it a valuable compound for scientific exploration and practical applications.

Biological Activity

tert-Butyl (S)-4-(4-bromobenzoyl)-2-methylpiperazine-1-carboxylate is a synthetic compound that belongs to the class of piperazine derivatives. Its unique structure, featuring a bromobenzoyl moiety and a piperazine ring, suggests potential biological activities that warrant detailed investigation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C16H22BrN2O2
  • Molecular Weight : 364.27 g/mol
  • CAS Number : 352437-09-3
  • Purity : >98%

The mechanism of action for this compound involves interaction with various molecular targets, including receptors and enzymes. The piperazine ring enhances binding affinity, while the bromobenzoyl group may modulate the activity of specific proteins involved in signaling pathways. This compound is hypothesized to exhibit effects similar to other piperazine derivatives, which often act as antagonists or inhibitors in various biological systems.

Pharmacological Properties

Research indicates that compounds with similar structures demonstrate a range of pharmacological activities, including:

  • Antidepressant Effects : Piperazine derivatives have been studied for their potential in treating depression by modulating neurotransmitter systems.
  • Anti-inflammatory Activity : Some piperazine compounds exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
  • Neuroprotective Effects : Certain derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis.

Case Studies and Research Findings

  • Study on Neuroprotection :
    • A study explored the neuroprotective effects of related piperazine compounds against amyloid-beta-induced toxicity in astrocytes. Results indicated a reduction in TNF-α levels and free radicals, suggesting a protective mechanism against neurodegeneration .
  • Inhibition of Enzymatic Activity :
    • Compounds structurally related to this compound have been shown to inhibit enzymes such as acetylcholinesterase and β-secretase, which are crucial in the pathophysiology of Alzheimer's disease . These findings highlight the potential for this compound in developing therapeutic strategies against neurodegenerative disorders.
  • In Vivo Studies :
    • In vivo models demonstrated that similar compounds could improve cognitive function and reduce oxidative stress markers in scopolamine-induced memory impairment models. However, variations in bioavailability were noted, impacting efficacy .

Data Summary

Activity TypeObserved EffectReference
NeuroprotectionReduced TNF-α and free radicals
Enzyme InhibitionInhibition of acetylcholinesterase
Cognitive EnhancementImproved performance in memory impairment models

Properties

IUPAC Name

tert-butyl (2S)-4-(4-bromobenzoyl)-2-methylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrN2O3/c1-12-11-19(15(21)13-5-7-14(18)8-6-13)9-10-20(12)16(22)23-17(2,3)4/h5-8,12H,9-11H2,1-4H3/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXYGVEZPBPTGGZ-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)OC(C)(C)C)C(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1C(=O)OC(C)(C)C)C(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.